Cas no 2228510-30-1 (2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol)

2-Amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol is a furan-based amino alcohol compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both amino and hydroxyl functional groups, enables versatile reactivity, making it valuable for the construction of complex heterocyclic frameworks. The methoxymethyl substituent on the furan ring enhances solubility and offers additional sites for chemical modification. This compound is particularly useful in asymmetric synthesis and catalysis due to its chiral center. Its stability under standard conditions and compatibility with a range of reaction conditions further contribute to its utility in research and industrial settings. Proper handling and storage are recommended to maintain its integrity.
2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol structure
2228510-30-1 structure
商品名:2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol
CAS番号:2228510-30-1
MF:C8H13NO3
メガワット:171.193722486496
CID:5891557
PubChem ID:165682159

2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol
    • 2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
    • EN300-1749412
    • 2228510-30-1
    • インチ: 1S/C8H13NO3/c1-11-5-6-2-3-8(12-6)7(9)4-10/h2-3,7,10H,4-5,9H2,1H3
    • InChIKey: DVEOFJBGPNGFBT-UHFFFAOYSA-N
    • ほほえんだ: O1C(COC)=CC=C1C(CO)N

計算された属性

  • せいみつぶんしりょう: 171.08954328g/mol
  • どういたいしつりょう: 171.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.1

2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749412-0.25g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
0.25g
$1117.0 2023-09-20
Enamine
EN300-1749412-1.0g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
1g
$1214.0 2023-06-03
Enamine
EN300-1749412-5.0g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
5g
$3520.0 2023-06-03
Enamine
EN300-1749412-0.1g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
0.1g
$1068.0 2023-09-20
Enamine
EN300-1749412-10.0g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
10g
$5221.0 2023-06-03
Enamine
EN300-1749412-5g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
5g
$3520.0 2023-09-20
Enamine
EN300-1749412-10g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
10g
$5221.0 2023-09-20
Enamine
EN300-1749412-0.5g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
0.5g
$1165.0 2023-09-20
Enamine
EN300-1749412-0.05g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
0.05g
$1020.0 2023-09-20
Enamine
EN300-1749412-2.5g
2-amino-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
2228510-30-1
2.5g
$2379.0 2023-09-20

2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-ol 関連文献

2-amino-2-5-(methoxymethyl)furan-2-ylethan-1-olに関する追加情報

Compound 2228510-30-1: 2-amino-2-(5-(methoxymethyl)furan-2-yl)ethan-1-ol

Compound 2228510-30-1, also known as 2-amino-2-(5-(methoxymethyl)furan-2-yl)ethan-1-ol, is a structurally complex organic compound with a unique combination of functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a furan ring substituted with a methoxymethyl group at the 5-position and an amino group at the 2-position, along with an ethan-1-ol moiety. This combination of functional groups makes it a versatile building block for further chemical modifications.

The synthesis of compound 2-amino-2-(5-(methoxymethyl)furan-2-yl)ethan-1-ol typically involves multi-step reactions, often starting from readily available furan derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the chiral centers present in this molecule. For instance, researchers have employed organocatalysts such as proline derivatives to achieve high enantioselectivity in key steps of the synthesis. These methods not only enhance the overall yield but also reduce the environmental footprint of the production process.

One of the most promising applications of this compound lies in its use as a precursor for bioactive molecules. The presence of an amino group and a hydroxyl group provides ample opportunities for further functionalization, such as amidation or esterification. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them potential candidates for drug development. For example, a derivative synthesized by coupling this compound with a polyphenolic moiety showed significant inhibitory effects on inflammatory pathways in vitro.

In addition to its pharmaceutical applications, compound 2-amino-2-(5-(methoxymethyl)furan-2-yl)ethan-1-o has also found utility in materials science. Its ability to form hydrogen bonds and participate in supramolecular interactions makes it a valuable component in the design of stimuli-responsive materials. Researchers have explored its use in creating hydrogels that exhibit pH-responsive swelling behavior, which could be useful in controlled drug delivery systems.

The structural versatility of this compound has also led to its investigation as a chiral catalyst in asymmetric catalysis. By incorporating this compound into metal complexes, scientists have developed catalysts that can efficiently promote enantioselective reactions, such as aldol additions and Michael additions. These catalysts have shown remarkable activity and selectivity, making them attractive for industrial applications.

From an environmental perspective, the synthesis and application of compound 2-amino-2-(5-(methoxymethyl)furan-yl)ethan-1-o) are being optimized to minimize ecological impact. Green chemistry principles are increasingly being integrated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions.

In conclusion, compound 2-amino-...) is a multifaceted molecule with immense potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and functionalization strategies, positions it as a key player in future innovations. As research continues to uncover new applications and improve its synthesis, this compound is poised to make significant contributions to both academic and industrial sectors.

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